

An In-depth Technical Guide to 4-Methoxy-2-methyl-2-butanethiol

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Compound of Interest

Compound Name: 4-Methoxybutane-2-Thiol

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Introduction

4-Methoxy-2-methyl-2-butanethiol, a volatile sulfur-containing organic compound, is a significant component in the flavor and fragrance industry. Renowned for its potent and distinct aroma, reminiscent of blackcurrant, it is a key ingredient in the formulation of various food and beverage products, as well as in perfumery. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-2-methyl-2-butanethiol, along with an exploration of its analytical methodologies.

Chemical and Physical Properties

The fundamental properties of 4-Methoxy-2-methyl-2-butanethiol are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ OS	[1][2][3]
Molecular Weight	134.24 g/mol	[1][2][3]
IUPAC Name	4-methoxy-2-methylbutane-2-thiol	[1][2]
CAS Number	94087-83-9	[2]
Appearance	Colorless liquid	[1]
Boiling Point	159.00 to 160.00 °C @ 760.00 mm Hg	[1]
Density	0.915 g/mL at 20 °C	
Refractive Index	1.451 @ 20°C	
Flash Point	23 °C (73.4 °F)	
Solubility	Insoluble in water; soluble in ethanol	[1]
Odor Threshold	0.03-0.06 ppb in oil	[4]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for 4-Methoxy-2-methyl-2-butanethiol are proprietary and not readily available in public literature, a plausible synthetic route can be conceptualized based on general organic chemistry principles. A potential pathway could involve the reaction of a suitable precursor, such as 4-methoxy-2-methyl-2-butanol, with a sulfurating agent.

Purification of the synthesized compound would typically involve standard laboratory techniques such as distillation to isolate the product from unreacted starting materials and byproducts. The purity of the final product would then be assessed using analytical techniques like gas chromatography.

Analytical Methodologies

The characterization and quantification of 4-Methoxy-2-methyl-2-butanethiol are crucial for quality control in its applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of 4-Methoxy-2-methyl-2-butanethiol, a non-polar capillary column, such as one with a DB-5 stationary phase, is often utilized.^[2] The NIST WebBook provides Kovats retention indices for this compound on various stationary phases, which can aid in its identification.^[2]

Experimental Protocol (General): A typical GC-MS protocol would involve:

- **Sample Preparation:** Diluting the sample in a suitable organic solvent.
- **Injection:** Injecting a small volume of the prepared sample into the GC.
- **Separation:** Utilizing a temperature-programmed oven to separate the components of the sample on the capillary column.
- **Detection and Analysis:** Detecting the eluted compounds by the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another viable method for the analysis of 4-Methoxy-2-methyl-2-butanethiol.^[5] This technique is particularly useful for non-volatile or thermally labile compounds, though it can also be adapted for volatile substances.

Experimental Protocol (General): A general HPLC protocol would include:

- **Mobile Phase Preparation:** Preparing a suitable mobile phase, which could consist of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid for MS compatibility.^[5]
- **Sample Preparation:** Dissolving the sample in the mobile phase.

- **Injection:** Injecting the sample onto the HPLC column.
- **Separation:** Eluting the sample through a reverse-phase column (e.g., C18) to separate the components.
- **Detection:** Detecting the compound using a suitable detector, such as a UV or mass spectrometry detector.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxy-2-methyl-2-butanethiol obtained from GC-MS analysis is a key piece of data for its structural confirmation. While a detailed fragmentation analysis is not available in the provided search results, the mass spectrum can be found on databases such as PubChem.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

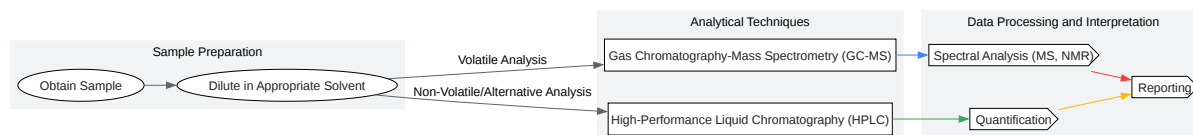
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While public databases do not currently provide detailed ^1H and ^{13}C NMR spectra for 4-Methoxy-2-methyl-2-butanethiol, some commercial suppliers offer digital NMR reference data. A predicted ^1H NMR spectrum would likely show signals corresponding to the two methyl groups, the methylene groups, the methoxy group, and the thiol proton. Similarly, a ^{13}C NMR spectrum would display distinct signals for each of the six carbon atoms in their unique chemical environments.

Safety and Handling

4-Methoxy-2-methyl-2-butanethiol is classified as a flammable liquid and is harmful if swallowed.^[6] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of a sample to identify and quantify 4-Methoxy-2-methyl-2-butanethiol.



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Caption: General workflow for the analysis of 4-Methoxy-2-methyl-2-butanethiol.

Conclusion

4-Methoxy-2-methyl-2-butanethiol is a commercially important aroma compound with well-defined chemical and physical properties. Its analysis is routinely performed using standard chromatographic techniques. While detailed public information on its synthesis and spectral interpretations is limited, this guide provides a foundational understanding for researchers and professionals working with this compound. Further investigation into proprietary sources may be necessary for more in-depth manufacturing and analytical protocols.

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